5-Nitronaphthalene-2-sulfonyl chloride
Overview
Description
5-Nitronaphthalene-2-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitronaphthalene-2-sulfonyl chloride typically involves the nitration of naphthalene followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the desired position on the naphthalene ring. The sulfonylation step involves the reaction of the nitrated naphthalene with chlorosulfonic acid (HSO3Cl) to form the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient nitration and sulfonylation.
Chemical Reactions Analysis
Types of Reactions
5-Nitronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl chloride groups make the aromatic ring highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while chlorosulfonic acid is used for sulfonylation.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under basic or neutral conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Nitration: 5-Nitronaphthalene
Sulfonylation: this compound
Reduction: 5-Aminonaphthalene-2-sulfonyl chloride
Scientific Research Applications
5-Nitronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitronaphthalene-1-sulfonyl chloride
- 4-Nitronaphthalene-2-sulfonyl chloride
- 2-Nitronaphthalene-1-sulfonyl chloride
Uniqueness
5-Nitronaphthalene-2-sulfonyl chloride is unique due to the specific positioning of the nitro and sulfonyl chloride groups on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
5-nitronaphthalene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNMMTUEGQIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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